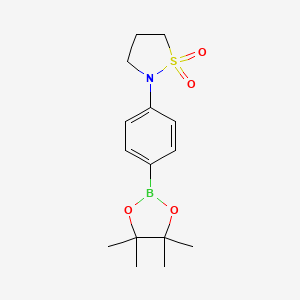
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester
Descripción general
Descripción
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester (4-DIPE) is an organic compound that is widely used in scientific research for a variety of applications. It is a versatile compound with a wide range of uses, from synthesis to biochemistry and physiology. 4-DIPE has been found to be particularly useful in the study of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester is widely used in scientific research for a variety of purposes. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. This compound has also been used in the study of biochemistry and physiology, particularly in the synthesis of drugs and other biologically active compounds. Additionally, this compound has been used in the study of pharmacology, as it has been found to act as a potent inhibitor of certain enzymes.
Mecanismo De Acción
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has been found to act as a potent inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It acts as an inhibitor by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity has been found to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of enzyme activity by this compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective anti-inflammatory agent, as it inhibits the production of pro-inflammatory compounds such as prostaglandins and leukotrienes. Additionally, this compound has been found to be an effective anti-cancer agent, as it has been found to inhibit the growth and spread of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis is relatively straightforward. Additionally, it is a stable compound and is not easily degraded. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent such as THF or DMF. Additionally, it is not very soluble in organic solvents, so it must be used at high concentrations in order to achieve the desired effect.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester in scientific research. For example, it could be used to develop more effective anti-inflammatory and anti-cancer drugs. Additionally, it could be used to develop more effective inhibitors of other enzymes, such as proteases and kinases. Additionally, it could be used to develop more effective inhibitors of other diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used to develop more effective inhibitors of other biological processes, such as protein folding.
Propiedades
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUDSAMLHAQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)
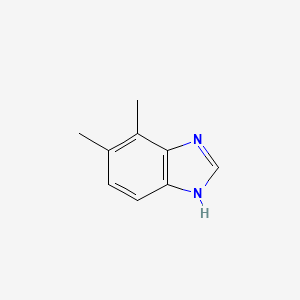

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)
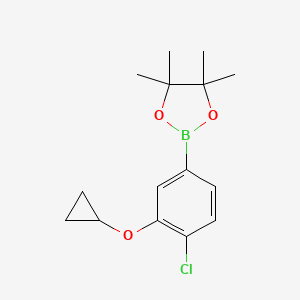
![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

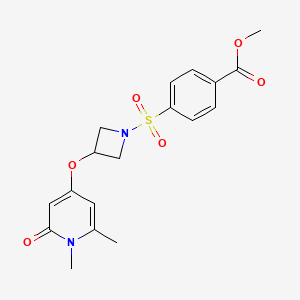
![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)
![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)
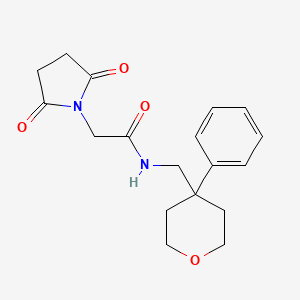
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)
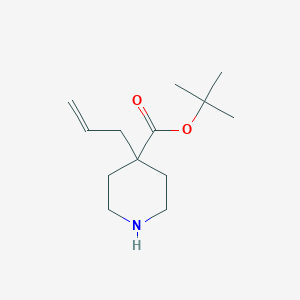
![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)
